μ-Opioid Receptor Agonist Potency: AH-7921 Derived from DMACyHM vs. Tramadol Derived from 1,2-Amino Alcohol Scaffold
AH-7921, synthesized directly from [1-(dimethylamino)cyclohexyl]methanol via N-acylation, exhibits an oral analgesic potency equivalent to approximately 80–90% of morphine at the μ-opioid receptor [1]. In contrast, tramadol—which is built on a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol scaffold featuring a 1,2-relationship between the amino-bearing side chain and the hydroxyl group—has an oral potency of only 10–20% of morphine [2]. This 4- to 9-fold difference in opioid receptor efficacy illustrates how the 1,1-geminal dimethylamino–hydroxymethyl architecture of DMACyHM-derived benzamides confers a distinct pharmacological advantage for opioid drug development programs.
| Evidence Dimension | Oral analgesic potency relative to morphine (μ-opioid receptor agonism) |
|---|---|
| Target Compound Data | AH-7921 (derived from DMACyHM): 80–90% of morphine potency orally |
| Comparator Or Baseline | Tramadol (derived from 1,2-amino alcohol scaffold): 10–20% of morphine potency orally |
| Quantified Difference | AH-7921 exhibits 4- to 9-fold higher relative oral potency than tramadol |
| Conditions | Oral administration in standard animal pain models; data aggregated from pharmacological literature [1][2] |
Why This Matters
For CNS-drug discovery programs targeting the μ-opioid receptor, the 1,1-substitution pattern provided by DMACyHM yields benzamide ligands with substantially higher receptor efficacy than those derived from 1,2-amino alcohol regioisomers.
- [1] AH-7921. Wikipedia. Available at: https://en.wikipedia.org/wiki/AH-7921 View Source
- [2] Tramadol. Wikipedia. Available at: https://en.wikipedia.org/wiki/Tramadol View Source
